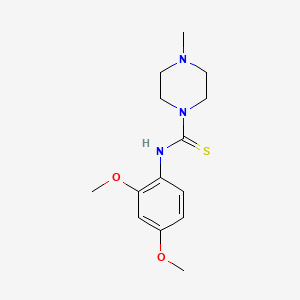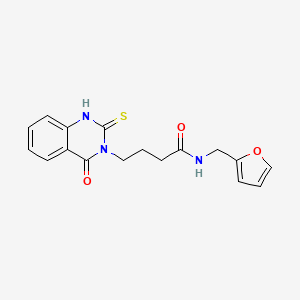
N-(2-furylmethyl)-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a quinazoline derivative that has been synthesized using various methods and has shown promising results in various studies.
作用机制
The mechanism of action of N-(2-furylmethyl)-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is a key pathway involved in cancer cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response. Furthermore, it has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting various proteins involved in these processes.
Biochemical and Physiological Effects
N-(2-furylmethyl)-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. Furthermore, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2-furylmethyl)-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide has several advantages for lab experiments. It is easily synthesized using various methods and has shown high yields and purity. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on N-(2-furylmethyl)-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, particularly in the context of specific signaling pathways. Furthermore, it would be interesting to explore its potential applications in neurodegenerative diseases and to investigate its pharmacokinetics and pharmacodynamics in vivo. Overall, N-(2-furylmethyl)-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide has shown significant potential for further research and development in the field of medicinal chemistry.
合成方法
N-(2-furylmethyl)-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide has been synthesized using various methods, including the reaction of 2-furylmethylamine with ethyl 4-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3-yl)butanoate in the presence of triethylamine. Another method involves the reaction of 2-furylmethylamine with ethyl 4-(4-chloro-2-thioxo-1,4-dihydroquinazolin-3-yl)butanoate in the presence of potassium carbonate. Both methods have resulted in the successful synthesis of N-(2-furylmethyl)-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide with high yields and purity.
科学研究应用
N-(2-furylmethyl)-4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway. Furthermore, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-15(18-11-12-5-4-10-23-12)8-3-9-20-16(22)13-6-1-2-7-14(13)19-17(20)24/h1-2,4-7,10H,3,8-9,11H2,(H,18,21)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBLIRJGEHWKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5803159.png)



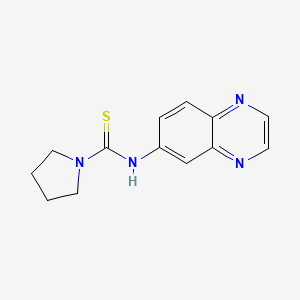
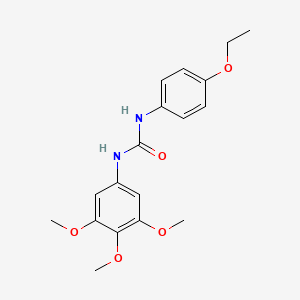
![5-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5803195.png)
![methyl 2-[({[2-(methylthio)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B5803198.png)
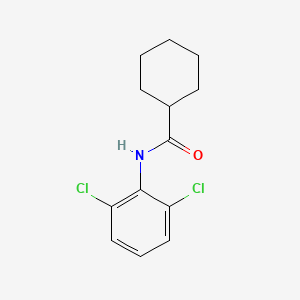
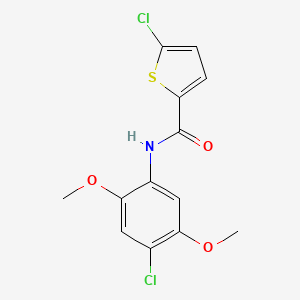
![2-(1-ethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5803213.png)
![methyl {4-[(dimethylamino)sulfonyl]phenyl}carbamate](/img/structure/B5803236.png)
